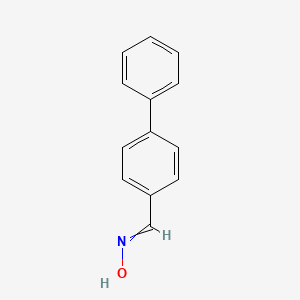

4-Phenylbenzaldoxime

Description

4-Phenylbenzaldoxime (CAS 40143-27-9) is a benzaldoxime derivative characterized by a phenyl group substituted at the 4-position of the benzaldoxime backbone. This compound is widely utilized in biochemical and pharmacological research, particularly in studies involving tumor suppression, apoptosis, and cellular signaling pathways . Its oxime functional group (–NOH) enables chelation with metal ions, making it relevant in catalysis and metalloenzyme inhibition studies. Additionally, this compound is employed as a reagent in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry due to its ability to stabilize transition metals .

Propriétés

Formule moléculaire |

C13H11NO |

|---|---|

Poids moléculaire |

197.23 g/mol |

Nom IUPAC |

N-[(4-phenylphenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H |

Clé InChI |

OUNAWNXTMKAPFT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Structural Comparison of 4-Phenylbenzaldoxime and Analogous Compounds

| Compound Name | Molecular Formula | Key Functional Groups | Substituents |

|---|---|---|---|

| This compound | C₁₃H₁₁NO | Oxime (–NOH), Benzene ring | 4-Phenyl |

| 4-Chlorobenzylidene-hydrazinyl-thiadiazin derivative [E2] | C₁₈H₁₃ClN₆O₂S | Hydrazine, Thiadiazin, Chlorophenyl | 4-Chlorobenzylidene, Sydnone ring |

| 4-Chlorophenyl-pyrazole-sulfonamide [E3] | C₁₆H₁₄ClN₃O₂S | Sulfonamide (–SO₂NH₂), Pyrazole | 4-Chlorophenyl, Methyl group |

| 4-Methoxy-2-methylbenzaldehyde [E4] | C₉H₁₀O₂ | Aldehyde (–CHO), Methoxy (–OCH₃) | 4-Methoxy, 2-Methyl |

Key Observations :

- Oxime vs. Hydrazine/Sulfonamide : The oxime group in this compound provides distinct metal-binding properties compared to the hydrazine (in [E2]) or sulfonamide (in [E3]) groups, which are more commonly associated with hydrogen bonding and enzyme inhibition .

- Substituent Effects : The 4-phenyl group in this compound enhances aromatic stacking interactions, whereas chlorophenyl (in [E2], [E3]) and methoxy groups (in [E4]) alter electronic properties (e.g., electron-withdrawing vs. electron-donating effects), impacting reactivity and solubility .

Key Observations :

- Therapeutic Specificity : this compound’s focus on apoptosis contrasts with the broad-spectrum antimicrobial activity of [E2] and the anti-inflammatory role of [E3].

- Mechanistic Diversity : While this compound acts via metal chelation and kinase modulation, [E3] targets COX-2 through sulfonamide-mediated hydrogen bonding, highlighting functional group-driven specificity .

Physicochemical Properties

- Solubility : this compound exhibits moderate solubility in polar solvents (e.g., DMSO) due to its oxime group, whereas chlorophenyl derivatives ([E2], [E3]) show lower solubility owing to hydrophobic substituents .

- Stability : The oxime group in this compound is prone to hydrolysis under acidic conditions, unlike the more stable sulfonamide group in [E3] .

Research Findings and Trends

Recent studies emphasize the versatility of this compound in drug discovery, particularly in combination therapies with platinum-based anticancer agents . In contrast, [E2] and [E3] are being explored for antibiotic resistance mitigation and anti-inflammatory applications, respectively . Methoxy-substituted analogs like [E4] remain critical in industrial chemistry but lack direct pharmacological relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.